molecular formula C10H14O4 B137544 threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 848031-94-7

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No.: B137544
CAS No.: 848031-94-7
M. Wt: 198.22 g/mol
InChI Key: PZKYCBMLUGVAGH-QUBYGPBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-Hydroxy-3-methoxyphenylacetone using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: it is likely that similar reduction reactions are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alcohols.

    Substitution: Acetylated derivatives.

Mechanism of Action

The mechanism of action of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Properties

IUPAC Name

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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